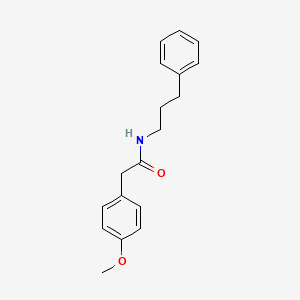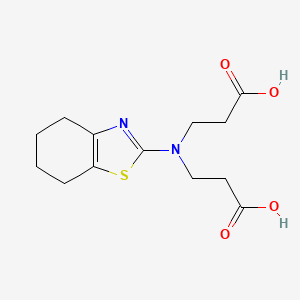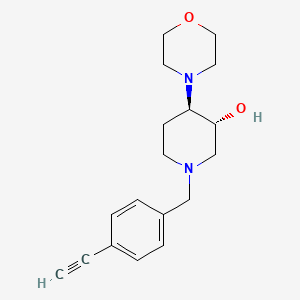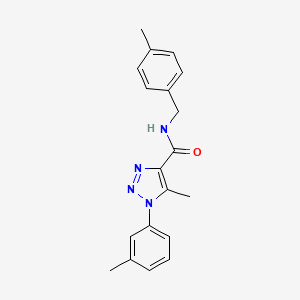
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide, also known as Fentanyl, is a synthetic opioid drug that is used for pain management. It is a potent analgesic that is 50-100 times more potent than morphine. Fentanyl is a Schedule II controlled substance in the United States due to its high potential for abuse and addiction.
Mecanismo De Acción
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide works by binding to opioid receptors in the brain and spinal cord. This binding reduces the perception of pain and produces a sense of euphoria. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is a potent mu-opioid receptor agonist, which means it has a high affinity for the mu-opioid receptor subtype. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide also has activity at the delta and kappa opioid receptors.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide produces a range of biochemical and physiological effects. It reduces the perception of pain and produces a sense of euphoria. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide also causes respiratory depression, which can be life-threatening in high doses. Other effects of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide include sedation, nausea, vomiting, constipation, and decreased heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is a valuable tool for studying the role of opioid receptors in pain modulation. It has a high affinity for the mu-opioid receptor subtype, which makes it a useful tool for investigating the function of this receptor. However, 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is a potent opioid drug with a high potential for abuse and addiction. Its use in lab experiments must be carefully controlled to prevent misuse and abuse.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide. One area of research is the development of new opioid drugs that have reduced potential for abuse and addiction. Another area of research is the development of new drugs that target specific opioid receptor subtypes. Additionally, there is ongoing research on the use of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide in anesthesia and sedation, as well as its potential use in the treatment of depression and anxiety.
Métodos De Síntesis
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is synthesized from N-phenethyl-4-piperidone, which is converted to 4-anilino-N-phenethyl-4-piperidine (ANPP). ANPP is then reacted with aniline and acetic anhydride to form 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide. The synthesis method of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has been extensively studied for its analgesic properties. It is used in clinical settings for pain management, particularly for patients with cancer-related pain or chronic pain. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has also been studied for its potential use in anesthesia and sedation. Additionally, 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has been used in research studies to investigate the role of opioid receptors in pain modulation.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17-11-9-16(10-12-17)14-18(20)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECPJNDMIULPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxybenzoyl)amino]-N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B5103590.png)
![N-{[4-(4-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5103598.png)
![1-(4-bromo-3-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5103601.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)

![4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5103616.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)



![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)
![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B5103675.png)